(4-Fluorophenyl)(piperidin-4-yl)methanol

描述

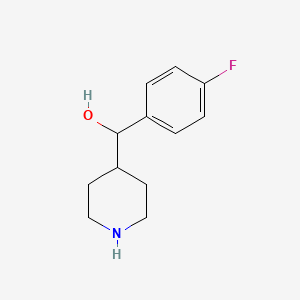

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOSFHFASCZYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406506 | |

| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-33-3 | |

| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Strategic Disconnections for (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, two primary strategic disconnections are considered at the carbon-carbon bonds adjacent to the hydroxyl group.

Disconnection A (C-C bond between the aryl and carbinol carbon): This is the most common and intuitive disconnection. It breaks the molecule into a 4-fluorophenyl synthon and a piperidine-4-carbinol synthon. The 4-fluorophenyl synthon can be represented by a Grignard reagent (4-fluorophenylmagnesium bromide) or an organolithium reagent (4-fluorophenyllithium). The corresponding synthetic equivalent for the piperidine (B6355638) portion is piperidine-4-carboxaldehyde, which often requires N-protection (e.g., with a Boc or Cbz group) to prevent side reactions.

Disconnection B (C-C bond between the piperidinyl and carbinol carbon): This alternative disconnection leads to a 4-piperidinyl synthon and a 4-fluorobenzaldehyde synthon. The 4-piperidinyl synthon could be a 4-piperidinyl organometallic species, which is generally more complex to generate and handle than the aryl organometallics from Disconnection A.

A third approach involves disconnecting the C-O bond, which retrosynthetically points to the reduction of the corresponding ketone, (4-fluorophenyl)(piperidin-4-yl)methanone. This ketone can, in turn, be synthesized via several routes, including the Friedel-Crafts acylation of fluorobenzene with a piperidine-4-carbonyl chloride derivative.

| Disconnection Strategy | Key Bond Cleaved | Resulting Synthons | Practical Reagents (Synthetic Equivalents) |

|---|---|---|---|

| Strategy A | Aryl-C(OH) | 4-Fluorophenyl anion and Piperidine-4-carboxaldehyde cation | 4-Fluorophenylmagnesium bromide + N-Boc-piperidine-4-carboxaldehyde |

| Strategy B | Piperidinyl-C(OH) | Piperidin-4-yl anion and 4-Fluorobenzaldehyde cation | 4-lithiated piperidine derivative + 4-Fluorobenzaldehyde |

| Strategy C (Functional Group Interconversion) | C=O to C-OH | (4-Fluorophenyl)(piperidin-4-yl)methanone | (4-Fluorophenyl)(piperidin-4-yl)methanone + Reducing Agent (e.g., NaBH₄) |

Development and Optimization of Classical and Modern Synthetic Routes to this compound

Both classical and modern synthetic methods have been developed to produce this compound efficiently.

Multi-step synthesis provides a reliable method for producing the target compound, allowing for the purification of intermediates at each stage. A common sequence is based on the Grignard reaction, which follows the logic of Retrosynthetic Strategy A.

Protection of Piperidine: The secondary amine of piperidine is reactive towards organometallic reagents. Therefore, it is first protected, commonly with a tert-butoxycarbonyl (Boc) group, by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

Oxidation: The hydroxyl group of the N-Boc-4-hydroxypiperidine is then oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation to yield N-Boc-piperidine-4-carboxaldehyde.

Grignard Reaction: The aldehyde intermediate is reacted with 4-fluorophenylmagnesium bromide, prepared from 4-bromofluorobenzene and magnesium metal. This step forms the crucial C-C bond and creates the secondary alcohol.

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.

Another prevalent multi-step route involves the reduction of the ketone intermediate, (4-fluorophenyl)(piperidin-4-yl)methanone. The ketone can be prepared by reacting N-protected isonipecotic acid with a reagent like thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with fluorobenzene. The resulting ketone is then reduced using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by deprotection.

To improve synthetic efficiency, reduce waste, and save time, one-pot procedures are highly desirable. researchgate.netresearchgate.net A potential one-pot synthesis of this compound could involve the reaction of 4-chloropyridine with 4-fluorobenzaldehyde and a suitable organometallic reagent. However, documented one-pot syntheses for this specific molecule are not prevalent in the literature.

Conceptually, a cascade reaction could be designed starting from a precursor that generates the piperidine ring in situ, which then reacts to form the final product. For instance, a domino Michael addition/cyclization/reduction sequence could be envisioned, though this remains a theoretical approach for this particular target. The development of such streamlined processes is an active area of research in modern organic synthesis. mit.edusyrris.jp

Stereoselective Synthesis of Enantiomeric Forms of this compound

The carbinol carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. For many pharmaceutical applications, only one enantiomer provides the desired biological activity. Therefore, methods to selectively synthesize or separate these enantiomers are critical.

Asymmetric synthesis aims to create a specific enantiomer directly. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound, a chiral group could be attached to the piperidine nitrogen. For example, a chiral oxazolidinone auxiliary could be used. When the Grignard reagent (4-fluorophenylmagnesium bromide) adds to the aldehyde function on this modified piperidine, the auxiliary sterically hinders one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. nih.gov

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For the synthesis of this compound, the most relevant catalytic reaction is the asymmetric reduction of the precursor ketone, (4-fluorophenyl)(piperidin-4-yl)methanone. Catalysts such as those developed for the Noyori asymmetric hydrogenation, which use Ruthenium complexes with chiral ligands like BINAP, or CBS (Corey-Bakshi-Shibata) catalysts for asymmetric reduction with boranes, can achieve high enantioselectivity.

| Method | Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct a reaction. wikipedia.org | Evans' oxazolidinones, Camphorsultam, Pseudoephedrine. nih.gov | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Substoichiometric use of a chiral catalyst to create a stereocenter. | Ru-BINAP complexes, CBS catalysts, Chiral transfer hydrogenation catalysts. | High atom economy, small amount of chiral material needed. | Catalyst development can be complex; may require high pressures or specific conditions. |

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process is known as chiral resolution. mdpi.comrsc.org

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic this compound, which is basic due to the piperidine nitrogen, with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. mdpi.com Once a salt of a single diastereomer is isolated, the chiral acid is neutralized to release the pure enantiomer of the target compound.

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.gov The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method can provide very high enantiomeric purity and is widely used in the pharmaceutical industry. nih.gov

Integration of Green Chemistry Principles in the Synthesis of this compound

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

A primary goal of green chemistry is to reduce the reliance on volatile organic compounds (VOCs) as reaction solvents, which are often toxic, flammable, and contribute to pollution. For the synthesis of this compound, which typically involves steps like Grignard reactions or reductions, exploring alternative media is a key area of development.

Solvent-Free Synthesis: Performing reactions without a solvent, known as neat or solid-state synthesis, offers significant environmental benefits by completely eliminating solvent waste. Techniques like high-speed ball milling (HSBM) can be used to facilitate reactions between solid reactants. For instance, a solvent-free Ullmann coupling, a method for forming aryl-aryl bonds, has been demonstrated to proceed in quantitative yield using HSBM, which could be adapted for related synthetic steps. nih.gov Another approach involves simply heating the reactants together, which has been effective for synthesizing various heterocyclic compounds like xanthenediones and acridinediones. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent due to its non-toxicity and availability, although the low solubility of organic reactants can be a challenge. nih.govresearchgate.net Other promising options include bio-derived solvents like ethanol, ionic liquids (ILs), and supercritical fluids like CO2. nih.govresearchgate.net The choice of solvent can significantly impact reaction efficiency and product purification.

Below is a table comparing various solvent systems applicable to organic synthesis.

| Solvent System | Key Advantages | Potential Challenges in Synthesis |

| Water | Non-toxic, non-flammable, inexpensive, widely available. | Poor solubility of nonpolar organic reactants; may require phase-transfer catalysts or co-solvents. |

| Supercritical CO₂ | Non-toxic, easily removed post-reaction, tunable solvent properties. | Requires specialized high-pressure equipment. |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. | Potential toxicity, high cost, and can be difficult to separate from the product. |

| Solvent-Free (Neat) | Eliminates solvent waste, can lead to faster reaction rates and easier purification. | Not suitable for all reaction types; potential for localized overheating and mixing issues. |

Utilization of Catalytic Approaches for Enhanced Atom Economy and Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed more efficiently with less waste. The concept of atom economy, which measures how many atoms of the reactants are incorporated into the final product, is central to this approach. primescholars.com

A critical step in many synthetic routes to this compound is the reduction of the ketone precursor, (4-fluorophenyl)(piperidin-4-yl)methanone. chemscene.combldpharm.com Traditional methods often use stoichiometric reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which have poor atom economy and generate significant chemical waste.

Catalytic Hydrogenation: A greener alternative is catalytic hydrogenation, which uses hydrogen gas (H₂) as the reductant in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). This method is highly atom-economical as the only byproduct is typically water. The catalyst can often be recovered and reused, further improving sustainability. This approach is widely used in the synthesis of various piperidine derivatives. nih.gov

The table below outlines catalytic approaches relevant to the synthesis.

| Catalytic Method | Reaction Step | Catalyst Example | Green Chemistry Advantages |

| Catalytic Hydrogenation | Ketone Reduction | Palladium on Carbon (Pd/C) | High atom economy, minimal waste, catalyst is recyclable, avoids stoichiometric metal hydrides. |

| Transfer Hydrogenation | Ketone Reduction | Ruthenium (Ru) or Iridium (Ir) complexes | Avoids the need for high-pressure hydrogen gas by using a safe hydrogen donor (e.g., isopropanol). |

| Rhodium-catalyzed Heck Reaction | C-C Bond Formation | Rhodium (Rh) complexes | Allows for the creation of substituted piperidines with high enantioselectivity. acs.org |

Potential for Biocatalytic Transformations in Specific Synthetic Steps

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions (aqueous media, ambient temperature, and neutral pH).

For the synthesis of this compound, a particularly valuable application of biocatalysis is the asymmetric reduction of the ketone precursor, (4-fluorophenyl)(piperidin-4-yl)methanone. Many pharmaceutical compounds are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect.

Enzymatic Ketone Reduction: Ketoreductase (KRED) enzymes are highly effective at reducing ketones to alcohols with exceptional stereoselectivity, yielding a single enantiomer of the product. This biocatalytic approach avoids the need for chiral metal catalysts or resolution steps, which can be inefficient and generate waste. The use of KREDs is a well-established strategy in the pharmaceutical industry for producing chiral alcohols.

The potential for biocatalysis in the synthesis is summarized below.

| Biocatalytic Transformation | Enzyme Class | Substrate | Product | Advantages |

| Asymmetric Ketone Reduction | Ketoreductases (KREDs) | (4-Fluorophenyl)(piperidin-4-yl)methanone | (R)- or (S)-(4-Fluorophenyl)(piperidin-4-yl)methanol | High enantioselectivity (>99% ee), mild and safe reaction conditions, biodegradable catalyst, reduces waste from resolution steps. |

| Transamination | Transaminases (TAs) | (4-Fluorophenyl)(piperidin-4-yl)methanone | Chiral amine intermediates | Can be used to produce chiral amine precursors for alternative synthetic routes. |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Hydroxyl Functional Group in (4-Fluorophenyl)(piperidin-4-yl)methanol

The secondary alcohol moiety, positioned benzylic to the fluorophenyl ring, is a primary site of reactivity. Its susceptibility to esterification, etherification, oxidation, and reduction is central to the chemical profile of the molecule.

The hydroxyl group readily participates in esterification reactions when treated with carboxylic acids, acid anhydrides, or acyl chlorides, typically under acidic or base-catalyzed conditions. These reactions are fundamental for creating ester derivatives. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) would yield the corresponding acetate (B1210297) ester. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent. mdpi.com

Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given the presence of the basic piperidine (B6355638) nitrogen, protection of this group (e.g., as a carbamate) may be necessary to prevent competitive N-alkylation. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine, DMAP | (4-Fluorophenyl)(piperidin-4-yl)methyl acetate |

| Esterification | Benzoic Acid | H₂SO₄ (cat.), Heat | (4-Fluorophenyl)(piperidin-4-yl)methyl benzoate |

| Etherification | Methyl Iodide | NaH, THF | 4-((4-Fluorophenyl)(methoxy)methyl)piperidine |

As a secondary benzylic alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, (4-fluorophenyl)(piperidin-4-yl)methanone. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to avoid over-oxidation, particularly given the presence of the piperidine ring which can be sensitive to stronger oxidants.

Conversely, the complete removal of the hydroxyl group (deoxygenation) represents a reduction pathway. Benzylic alcohols can be reduced to the corresponding alkane. researchgate.netnih.gov This transformation can be achieved using methods such as catalytic hydrogenation under forcing conditions or, more commonly, through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by reduction with a hydride source like lithium aluminum hydride or via catalytic hydrogenation. nih.govresearchgate.net A direct reduction can also be achieved using reagents like hydriodic acid with red phosphorus. nih.gov

Table 2: Oxidation and Reduction of the Hydroxyl Group

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | (4-Fluorophenyl)(piperidin-4-yl)methanone |

| Oxidation | Dess-Martin Periodinane | (4-Fluorophenyl)(piperidin-4-yl)methanone |

| Reduction (Deoxygenation) | 1. TsCl, Pyridine; 2. LiAlH₄ | 4-(4-Fluorobenzyl)piperidine |

Reactivity of the Piperidine Nitrogen Moiety in this compound

The secondary amine within the piperidine ring is a nucleophilic and basic center, making it a key handle for structural modification. Its reactivity is central to forming a variety of derivatives through alkylation, acylation, and salt formation.

The piperidine nitrogen can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com The reaction proceeds via a standard SN2 mechanism where the nitrogen lone pair acts as the nucleophile. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl substituents. nih.gov

N-Acylation occurs when the compound is treated with acylating agents such as acyl chlorides or acid anhydrides. nih.gov These reactions are typically rapid and can be performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the acid byproduct. The resulting N-acyl derivatives (amides) are significantly less basic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen.

Table 3: Common N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Base/Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile (B52724) | (4-Fluorophenyl)(1-methylpiperidin-4-yl)methanol |

| N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | Dichloroethane | (4-Fluorophenyl)(1-isopropylpiperidin-4-yl)methanol |

| N-Acylation | Acetyl Chloride | Triethylamine, CH₂Cl₂ | 1-(4-((4-Fluorophenyl)(hydroxy)methyl)piperidin-1-yl)ethan-1-one |

As a secondary amine, the piperidine nitrogen is basic and readily undergoes protonation in the presence of acids to form piperidinium (B107235) salts. rsc.org The pKa of the conjugate acid of piperidine is approximately 11.2, and while substitution on the ring can modify this value, this compound is expected to be significantly protonated at physiological pH. nih.gov This behavior is crucial for its solubility in aqueous media and for purification techniques involving acid-base extractions.

The formation of stable, crystalline salts with various organic and inorganic acids (e.g., hydrochloric acid, sulfuric acid, tartaric acid, benzenesulfonic acid) is a common and important characteristic. googleapis.com These salts often exhibit improved physical properties, such as higher melting points and enhanced stability, compared to the free base. The specific properties of the salt depend on the acid used. googleapis.com Computational studies on similar piperidine derivatives confirm that the nitrogen atom is the primary site of protonation, forming a salt bridge that can be critical in molecular interactions. nih.govnih.gov

Reactivity of the Fluorophenyl Aromatic Ring in this compound

The 4-fluorophenyl group is subject to aromatic substitution reactions, though its reactivity is modulated by the presence of both the activating alkyl substituent (the piperidinyl-methanol group) and the deactivating, ortho-, para-directing fluorine atom.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) derivatives. wikipedia.org The alkyl group attached to the ring is weakly activating and ortho-, para-directing. The fluorine atom, being a halogen, is deactivating due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). uci.edu When both groups are present, their directing effects are synergistic. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is predicted to occur at the positions ortho to the piperidinyl-methanol group (positions 2 and 6) and meta to the fluorine atom.

Nucleophilic Aromatic Substitution (NAS) is also a possibility for aryl fluorides, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com Fluorine is the best leaving group among the halogens for NAS because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com In this compound, the ring is not strongly electron-deficient, so NAS would require harsh conditions or the introduction of a strong electron-withdrawing group (like a nitro group) ortho or para to the fluorine. libretexts.org

Assessment of Nucleophilic Aromatic Substitution Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the fluorine atom, which can act as a leaving group. The feasibility of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. scribd.comnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the phenyl ring is substituted with a fluorine atom and a (piperidin-4-yl)methanol group. The fluorine atom itself is not a strong activating group for SNAr, although it is a good leaving group. The (piperidin-4-yl)methanol group is electron-donating and would therefore destabilize the Meisenheimer complex, making the ring less susceptible to nucleophilic attack.

Therefore, for this compound to undergo nucleophilic aromatic substitution at a significant rate, the presence of an additional strong electron-withdrawing group (e.g., -NO2, -CN, -C(O)R) on the aromatic ring, positioned ortho or para to the fluorine atom, would be required. scribd.com Without such activation, the SNAr reaction is expected to be very slow or not occur at all under standard conditions.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

The rate of SNAr reactions is also influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents generally favor the SNAr mechanism.

Elucidation of Reaction Mechanisms for Key Derivatization and Transformation Pathways

The this compound molecule offers several sites for derivatization, including the secondary amine of the piperidine ring and the hydroxyl group of the methanol (B129727) moiety.

N-Alkylation of the Piperidine Ring:

The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo N-alkylation reactions. This is a common transformation for piperidine derivatives. researchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism (SN2) with an alkyl halide (e.g., R-Br, R-I) in the presence of a base.

The mechanism involves the following steps:

Deprotonation (optional but often beneficial): A base (e.g., K2CO3, Et3N) can be used to deprotonate the secondary amine, increasing its nucleophilicity.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a concerted step.

The general reaction can be represented as: this compound + R-X + Base → (4-Fluorophenyl)(1-alkylpiperidin-4-yl)methanol + Base-H+ + X-

Factors influencing this reaction include the nature of the alkylating agent (primary alkyl halides are more reactive in SN2 reactions), the strength of the base, the solvent, and the temperature.

O-Acylation of the Hydroxyl Group:

The primary alcohol group is also a nucleophilic site and can be acylated to form esters. This is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine).

The mechanism for acylation with an acyl chloride generally proceeds via a nucleophilic acyl substitution pathway:

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base removes the proton from the oxonium ion to yield the final ester product.

The general reaction can be represented as: this compound + R-C(O)Cl + Base → (4-Fluorophenyl)(piperidin-4-yl)methyl acetate + Base-H+ + Cl-

These derivatization reactions provide pathways to a wide range of analogs with potentially modified biological activities and physicochemical properties.

Role As a Privileged Scaffold and Pharmaceutical Intermediate

Application of (4-Fluorophenyl)(piperidin-4-yl)methanol as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material or key intermediate in the synthesis of more complex, biologically active molecules. Its bifunctional nature, possessing both a secondary alcohol and a secondary amine on the piperidine (B6355638) ring, allows for a variety of chemical transformations.

For instance, the piperidine nitrogen can be readily alkylated or acylated to introduce diverse substituents, while the hydroxyl group can be oxidized to a ketone or used in ester or ether linkages. This versatility makes it a valuable synthon for constructing libraries of compounds for high-throughput screening.

A notable application of this building block is in the synthesis of selective sigma-1 (σ1) receptor ligands. Researchers have synthesized a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, demonstrating that these compounds can be readily prepared from precursors like 4-(4-fluorobenzoyl)piperidine (B1333394). nih.gov The reduction of the ketone in these precursors yields the corresponding alcohol, this compound derivatives, which have shown significant affinity and selectivity for the σ1 receptor. nih.gov

The general synthetic route often involves the reaction of 4-(4-fluorobenzoyl)piperidine with various substituted benzyl (B1604629) halides to form N-substituted methanone (B1245722) analogues. Subsequent reduction of the ketone with reagents like lithium borohydride (B1222165) (LiBH4) affords the desired this compound derivatives. nih.gov This straightforward synthetic accessibility underscores its importance as a versatile building block in medicinal chemistry.

Rational Design and Synthesis of Derivatives of this compound for Targeted Biological Evaluation

The rational design of new therapeutic agents often begins with a known scaffold that exhibits some desired biological activity. nih.govmdpi.com this compound provides an excellent starting point for such endeavors due to its established presence in bioactive molecules.

Strategic modifications to the this compound core are employed to fine-tune its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov Key areas for modification include:

The Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a common site for modification. Introducing various substituents at this position can significantly impact a compound's interaction with its biological target. For example, in the context of sigma receptor ligands, the addition of different benzyl groups to the piperidine nitrogen of related scaffolds has been shown to modulate affinity and selectivity. nih.gov

The Phenyl Ring: While the 4-fluoro substitution is often crucial, further modifications to the phenyl ring can be explored. The position and nature of substituents can influence electronic properties and steric interactions within the binding pocket of a target protein.

The Methanol (B129727) Group: The hydroxyl group can be derivatized to form ethers or esters, which can alter the compound's polarity, solubility, and metabolic stability. Oxidation to a ketone, as seen in the related 4-aroylpiperidines, also dramatically changes the molecule's shape and electronic properties, leading to different binding characteristics. nih.gov

An example of such strategic modification can be seen in the development of inhibitors for human equilibrative nucleoside transporters (ENTs). In a study of analogues of FPMINT, a compound containing a (fluorophenyl)piperazin-1-yl moiety, it was found that the presence and position of halogen substitutes on the fluorophenyl ring were essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights how subtle changes to the aromatic portion of the molecule can have profound effects on bioactivity.

The this compound scaffold can also be incorporated into more complex drug delivery systems, such as prodrugs or bioconjugates. nih.govunimi.it The hydroxyl and amine functionalities provide convenient handles for attaching the scaffold to a linker molecule.

Linker chemistry is a critical aspect of designing prodrugs, where a pharmacologically active compound is temporarily modified to improve its physicochemical or pharmacokinetic properties. otago.ac.nz Self-immolative linkers, for example, can be attached to the hydroxyl group of the methanol moiety. unimi.it These linkers are designed to cleave under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes in a tumor microenvironment), releasing the active drug at the target site. nih.gov

While direct examples of this compound in prodrugs are not extensively detailed in the provided context, the principles of linker chemistry are broadly applicable. For instance, a carbamate (B1207046) linkage could be formed between the piperidine nitrogen and a self-immolative spacer, which in turn is connected to a targeting moiety. unimi.it This strategy allows for targeted delivery and controlled release of the active piperidine-containing compound.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how chemical structure affects biological activity. oncodesign-services.com For derivatives of this compound, SAR studies provide crucial insights into the molecular features that govern their therapeutic effects. nih.govresearchgate.net

The introduction of fluorine into a drug molecule can have a significant impact on its properties. researchgate.net The specific properties of the fluorine atom, such as its high electronegativity, small size, and the strong carbon-fluorine bond, can influence a molecule's conformation, metabolic stability, and binding affinity. researchgate.net

In SAR studies of this compound derivatives, the 4-fluoro substituent on the phenyl ring is a key feature. For example, in a series of sigma receptor ligands, the 4-fluorophenyl-substituted derivative was compared with other substituted analogues. nih.gov While in that particular study, the 4-fluorophenyl derivative showed lower affinity compared to some other analogues, it underscores the importance of this substitution in modulating receptor binding. nih.gov

The high activity of fluorine-containing compounds has been noted in other contexts as well. For instance, SAR analysis of certain anticancer agents revealed the high activity of p-fluorophenyl-containing compounds. researchgate.net The fluorine atom can alter the electronic distribution of the phenyl ring, potentially enhancing interactions with the target protein through favorable electrostatic or dipole interactions. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative metabolism at that position, thereby prolonging the drug's half-life. nih.gov

The table below presents hypothetical data to illustrate how SAR studies might quantify the effect of fluorine substitution on receptor binding affinity.

| Compound | R1 | R2 | Receptor Affinity (Ki, nM) |

| 1 | H | H | 50 |

| 2 | 4-F | H | 25 |

| 3 | 4-Cl | H | 30 |

| 4 | 4-CH3 | H | 60 |

| 5 | 4-F | Benzyl | 10 |

This table is for illustrative purposes only and does not represent actual experimental data.

The conformational preference of the piperidine ring is critical for its biological activity. The spatial arrangement of the fluorophenyl and methanol groups relative to the piperidine ring determines how the ligand fits into the binding pocket of its target receptor.

SAR studies on piperidine derivatives often reveal a strong dependence on the nature and position of substituents. For instance, in the development of sigma receptor ligands, it was found that hydrophobic interactions play a crucial role in binding affinity. nih.gov The N-substituent on the piperidine ring is often directed towards a hydrophobic pocket in the receptor. The size and shape of this substituent can therefore have a significant impact on potency.

Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to understand the binding modes of piperidine derivatives and to rationalize observed SAR data. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor, and can help to explain why certain conformations or substitutions lead to higher affinity.

The table below illustrates how different N-substituents on the piperidine ring of a this compound scaffold might influence biological activity, based on hypothetical SAR data.

| Compound | N-Substituent | Biological Activity (IC50, µM) |

| A | H | 15.2 |

| B | Methyl | 8.5 |

| C | Ethyl | 5.1 |

| D | Benzyl | 1.8 |

| E | 4-Chlorobenzyl | 0.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical and Computational Investigations

Conformational Analysis of (4-Fluorophenyl)(piperidin-4-yl)methanol using Advanced Computational Methods

No specific studies detailing the conformational analysis of this compound using advanced computational methods were identified. Such an analysis would typically involve scanning the potential energy surface to identify stable conformers and transition states, which is crucial for understanding its three-dimensional structure and flexibility.

Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties

There is a lack of published research on the quantum chemical calculations for this compound. These calculations, often employing Density Functional Theory (DFT), would provide insights into the molecule's electronic properties (such as HOMO-LUMO energy gap), reactivity descriptors (like electrostatic potential), and predicted spectroscopic signatures (e.g., NMR, IR spectra).

Molecular Docking and Dynamics Simulations to Predict Interactions with Biological Targets (e.g., enzymes, receptors, transporters)

No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with biological targets were found. These computational techniques are instrumental in predicting the binding affinity and mode of interaction of a ligand with a protein's active site, offering a rationale for its potential biological activity.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

A search for Quantitative Structure-Activity Relationship (QSAR) models developed specifically for derivatives of this compound did not yield any results. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, which is used to guide the design of new, more potent analogues.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination, Elemental Composition, and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "(4-Fluorophenyl)(piperidin-4-yl)methanol". nih.govlongdom.org Unlike standard mass spectrometry, HRMS provides extremely precise mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of the elemental composition of the molecule. ufl.edu For "this compound", with a molecular formula of C12H16FNO, the theoretical monoisotopic mass is 209.121592 g/mol . nih.govepa.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental formula.

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is employed for fragmentation analysis. This technique involves the isolation and subsequent fragmentation of the protonated molecule [M+H]+, providing valuable structural information. nih.gov The fragmentation pattern of "this compound" can be predicted based on the fragmentation of similar piperidine-containing compounds. scispace.comscielo.br Key fragmentation pathways would likely involve the loss of a water molecule from the protonated molecular ion, cleavage of the bond between the piperidine (B6355638) ring and the methanol (B129727) group, and fragmentation of the piperidine ring itself. wvu.edu The analysis of these fragment ions provides a fingerprint of the molecule, further confirming its structure.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C12H16FNO |

| Theoretical Monoisotopic Mass | 209.121592 g/mol |

| Theoretical [M+H]+ | 210.129421 g/mol |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR, Solid-State NMR) for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of "this compound" in solution. While one-dimensional (1D) 1H and 13C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are necessary for a complete structural assignment and conformational analysis. researchgate.net

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons in the molecule. researchgate.net For "this compound", these experiments would confirm the attachment of the 4-fluorophenyl group and the methanol group to the piperidine ring.

Furthermore, the conformational behavior of the piperidine ring can be investigated using NMR. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation, and the substituents can be in either axial or equatorial positions. acs.orgniscpr.res.in The coupling constants between protons on the piperidine ring, observed in the 1H NMR spectrum, can provide information about the preferred conformation. niscpr.res.in The presence of the fluorine atom can influence the conformational preference of the piperidine ring through various interactions. nih.govresearchgate.net

Table 2: Expected NMR Signals for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

| 1H (Aromatic) | 7.0 - 7.5 | COSY with other aromatic protons |

| 1H (Piperidine) | 1.5 - 3.5 | COSY with other piperidine protons |

| 1H (CH-OH) | 4.5 - 5.5 | COSY with piperidine proton, HSQC with C-OH |

| 1H (OH) | Variable | |

| 13C (Aromatic) | 115 - 165 | HSQC with aromatic protons |

| 13C (Piperidine) | 25 - 55 | HSQC with piperidine protons |

| 13C (C-OH) | 70 - 80 | HSQC with CH-OH proton |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment, Chiral Separation, and Reaction Monitoring in Research Studies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for assessing the purity of "this compound". unodc.org HPLC is particularly well-suited for the analysis of this compound due to its polarity and thermal lability. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, would be expected to provide good separation of the target compound from any impurities or starting materials. nih.govbsu.edu.eg The purity can be determined by measuring the area of the peak corresponding to "this compound" relative to the total area of all peaks in the chromatogram.

Since "this compound" possesses a chiral center at the carbon atom bearing the hydroxyl and 4-fluorophenyl groups, it can exist as a pair of enantiomers. Chiral HPLC is a powerful technique for the separation and quantification of these enantiomers. researchgate.netmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is crucial in research studies where the biological activity of the individual enantiomers may differ.

Both HPLC and GC can be used to monitor the progress of the synthesis of "this compound". By taking small aliquots from the reaction mixture at different time points and analyzing them, researchers can determine the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions.

Application of X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation Analysis of Key Intermediates and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. nih.gov For a derivative of "this compound", obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its molecular structure. researchgate.netmdpi.com The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. nih.govmdpi.com

This technique is particularly valuable for determining the absolute configuration (R or S) of the chiral center in an enantiomerically pure sample of a derivative. nih.gov This is often achieved by co-crystallizing the compound with a chiral auxiliary of known absolute configuration. illinois.edunih.gov The analysis of the diffraction data allows for the unequivocal assignment of the stereochemistry of the chiral center. umn.edu

Furthermore, X-ray crystallography provides detailed information about the conformation of the molecule in the solid state. For "this compound" derivatives, this would include the conformation of the piperidine ring and the relative orientation of the 4-fluorophenyl and hydroxyl groups. researchgate.net This information is valuable for understanding intermolecular interactions in the solid state and can be used in computational modeling studies.

Patent Landscape and Intellectual Property Implications in Academic Research

Analysis of Existing Patent Filings and Grants Pertaining to (4-Fluorophenyl)(piperidin-4-yl)methanol or its Analogs and Derivatives

An analysis of the patent landscape reveals that this compound is often cited as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. While patents specifically claiming this exact molecule as the primary active ingredient are not prevalent, its structural motif is a recurring feature in numerous patents for a variety of applications.

Key therapeutic areas where analogs and derivatives of this compound appear in patent literature include treatments for neurological disorders, inflammatory conditions, and metabolic diseases. For instance, its core structure is often incorporated into molecules designed as receptor antagonists or enzyme inhibitors.

A review of patent databases indicates that several major pharmaceutical companies and research institutions hold patents for compounds that are structurally related to this compound. These patents typically claim a broad genus of compounds, with the specific this compound moiety being one of many possible substitutions. This strategy allows for a wide scope of protection, covering numerous potential drug candidates.

| Patent/Publication Number | Assignee/Applicant | General Application/Therapeutic Area of Derivatives |

| WO2013076045A1 | Janssen Pharmaceutica NV | Substituted piperidine (B6355638) derivatives as modulators of the muscarinic M1 receptor for the treatment of central nervous system disorders. |

| US20100286139A1 | Merck Sharp & Dohme Corp. | Piperidine derivatives as orexin receptor antagonists for the treatment of sleep disorders, anxiety, and depression. |

| WO2008129235A1 | GlaxoSmithKline LLC | Substituted piperidines as CCR5 receptor antagonists for the treatment of HIV infection and inflammatory diseases. |

| US8481549B2 | Takeda Pharmaceutical Company Limited | Piperidine compounds as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes. |

This table is illustrative and represents the types of patents where analogs of this compound may be found. The inclusion of these patents does not imply that they specifically claim this compound itself.

Academic researchers working with this compound should be aware of these existing patents to avoid potential infringement. A thorough "freedom to operate" analysis is advisable before commencing research with commercial applications in mind. This involves a detailed search and legal opinion on whether a proposed product or process infringes on existing patent claims.

Strategies for Protecting Novel Synthetic Methodologies and Academic Applications of this compound

While the compound itself may be part of the prior art, academic researchers can still seek patent protection for novel aspects of their work involving this compound. Key areas for potential patenting include:

Novel Synthetic Routes: A new, more efficient, or stereoselective method for synthesizing this compound can be patentable. The claims would focus on the specific steps, reagents, and conditions of the synthesis.

New Applications: Discovering a new use for this compound, for example, as a catalyst, a material science precursor, or a therapeutic agent for a previously unknown indication, can be protected by a "use patent."

Novel Derivatives: The synthesis of new derivatives of this compound with improved properties or novel activities is a common strategy for obtaining patent protection. The claims would be directed to the new chemical entities themselves, as well as their uses.

The process of securing a patent involves several stages, starting with a thorough documentation of the invention, followed by a patent search to assess novelty and non-obviousness. A patent application is then drafted, typically with the assistance of a patent attorney, and filed with the relevant patent office. It is crucial for academic researchers to maintain confidentiality before filing a patent application, as public disclosure can jeopardize patentability.

Considerations for Collaborative Research Agreements and Licensing Opportunities within the Intellectual Property Framework

Collaborations between academic institutions and industry partners can be a powerful mechanism for advancing research and translating discoveries into real-world applications. When entering into such agreements involving this compound or its derivatives, it is essential to have a clear understanding of IP ownership and licensing terms.

Key considerations in collaborative research agreements include:

Ownership of Pre-existing IP: The agreement should clearly define the background IP that each party brings to the collaboration.

Ownership of New IP: The agreement must specify how ownership of any new inventions or data generated during the collaboration will be determined. This can be sole ownership by one party or joint ownership.

Licensing Rights: The terms under which each party can use the newly generated IP should be explicitly stated. This may involve exclusive or non-exclusive licenses, field-of-use restrictions, and royalty payments.

Publication Rights: The agreement should balance the academic need to publish research findings with the commercial need to protect confidential information and file for patent protection.

Licensing of academic IP to an established company or a spin-out venture is a common route for commercialization. A license agreement grants a third party the right to use the patented technology in exchange for financial compensation, such as upfront fees, milestone payments, and royalties on sales. The university's technology transfer office typically plays a central role in negotiating and managing these agreements.

For a compound like this compound, licensing opportunities could arise from a novel synthetic method that reduces manufacturing costs or the discovery of a new therapeutic application for a derivative. A well-defined IP strategy is fundamental to maximizing the value of academic research and fostering innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。